molecular formula C9H9NO2 B2586781 3-(5-Methylpyridin-3-yl)prop-2-enoic acid CAS No. 1613049-74-3

3-(5-Methylpyridin-3-yl)prop-2-enoic acid

Cat. No.: B2586781
CAS No.: 1613049-74-3
M. Wt: 163.176
InChI Key: SUGXXVWXQDDZFV-NSCUHMNNSA-N
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Description

3-(5-Methylpyridin-3-yl)prop-2-enoic acid is a pyridine derivative characterized by a methyl substituent at the 5-position of the pyridine ring and a propenoic acid (α,β-unsaturated carboxylic acid) side chain at the 3-position. This compound belongs to a broader class of pyridine-based molecules, which are widely studied for their pharmaceutical and agrochemical applications due to their bioactivity and structural versatility.

The α,β-unsaturated carboxylic acid moiety confers electrophilic reactivity, enabling interactions with biological nucleophiles (e.g., thiols in enzymes), while the pyridine ring contributes to solubility and aromatic stacking interactions. Computational frameworks, such as multimodal chemical entity typing, can aid in predicting its properties by leveraging structural similarities to documented compounds .

Properties

IUPAC Name

(E)-3-(5-methylpyridin-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-7-4-8(6-10-5-7)2-3-9(11)12/h2-6H,1H3,(H,11,12)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGXXVWXQDDZFV-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CN=C1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Methylpyridin-3-yl)prop-2-enoic acid typically involves the reaction of 5-methyl-3-pyridinecarboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide. The mixture is refluxed, and the product is isolated through crystallization.

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory synthesis. The scalability of the reaction depends on the availability of starting materials and the efficiency of the purification process.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Methylpyridin-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the propenoic acid moiety to a propanoic acid moiety.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as bromine (Br2) for halogenation or nitric acid (HNO3) for nitration are commonly employed.

Major Products Formed:

    Oxidation: Formation of 3-(5-Methylpyridin-3-yl)propanoic acid.

    Reduction: Formation of 3-(5-Methylpyridin-3-yl)propanoic acid.

    Substitution: Formation of halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

3-(5-Methylpyridin-3-yl)prop-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Methylpyridin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For instance, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine Derivatives with Varied Substituents

The Catalog of Pyridine Compounds (2017) provides a comprehensive list of structurally related pyridine derivatives. Key comparisons are summarized below:

Compound Name Pyridine Substituents Functional Group Key Properties/Applications Reference
3-(5-Methylpyridin-3-yl)prop-2-enoic acid 5-methyl Prop-2-enoic acid Electrophilic reactivity N/A (hypothetical)
3-(5-Methoxypyridin-3-yl)-prop-2-yn-1-ol 5-methoxy Propargyl alcohol Potential synthon for alkynes
3-(5-Dimethoxymethylpyridin-3-yl)-prop-2-yn-1-ol 5-dimethoxymethyl Propargyl alcohol Enhanced steric bulk
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate 2-amino-5-fluoro Propanoate ester Ester stability, fluorinated bioactivity
3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol 5-bromo-3-methoxy Propargyl alcohol Halogenation for cross-coupling
Key Observations:
  • Substituent Effects: The methyl group in this compound likely enhances lipophilicity compared to methoxy or bromo substituents, which may improve membrane permeability in biological systems.
  • Functional Group Impact: The propenoic acid group distinguishes this compound from propargyl alcohol or ester derivatives. The α,β-unsaturation increases reactivity toward nucleophiles, making it a candidate for Michael addition reactions or enzyme inhibition .
  • Halogenated Analogs: Brominated pyridines (e.g., 5-bromo-3-methoxy derivative) are often used in cross-coupling reactions, whereas fluorine in methyl propanoate analogs may enhance metabolic stability in drug design .

Natural Product Analogs

From Aconitum tanguticum, compounds like 3-(4-hydroxyphenyl)prop-2-enoic acid amide (compound 8) and 3-(4-aminophenyl)prop-2-enoic acid (compound 14) share the propenoic acid backbone but differ in aromatic substituents . These derivatives exhibit varied bioactivities, such as anti-inflammatory or antimicrobial effects, suggesting that this compound may similarly interact with biological targets through its pyridine and carboxylic acid moieties.

Research Findings and Methodological Considerations

  • Synthetic Routes: The compound could be synthesized via Heck coupling or Knoevenagel condensation, leveraging methodologies for α,β-unsaturated acid formation.

Biological Activity

Overview

3-(5-Methylpyridin-3-yl)prop-2-enoic acid, also known as a pyridine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure features a prop-2-enoic acid backbone attached to a 5-methylpyridine moiety, which influences its reactivity and biological interactions.

  • Molecular Formula : C10H11NO2
  • Molecular Weight : 175.20 g/mol
  • IUPAC Name : this compound

Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against a range of bacterial strains, suggesting that this compound may also possess antimicrobial properties.
  • Antioxidant Properties : The presence of the pyridine ring contributes to the compound's ability to scavenge free radicals, thereby exhibiting antioxidant effects.
  • Potential Anticancer Effects : Preliminary studies suggest that this compound may influence cancer cell proliferation and apoptosis, although detailed mechanisms remain to be elucidated.
  • Ligand Activity : The compound is being investigated for its potential as a ligand in biochemical assays, particularly in relation to enzyme interactions and receptor binding.

The biological effects of this compound are believed to stem from its interaction with specific molecular targets. The methyl group on the pyridine ring enhances its ability to form hydrogen bonds, which can modulate enzyme activity or receptor signaling pathways. This interaction could lead to altered biochemical pathways relevant to inflammation, cancer progression, and microbial resistance.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AntioxidantScavenges free radicals
AnticancerInfluences cancer cell proliferation
Ligand InteractionPotential ligand for biochemical assays

Case Study: Antioxidant Activity

Research into the antioxidant capacity of pyridine derivatives has shown that these compounds can effectively reduce oxidative stress in cellular models. The mechanism involves the donation of hydrogen atoms from the hydroxyl groups present in the structure, which neutralizes free radicals and protects cellular components from damage.

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